molecular formula C20H23NO3S B13744363 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine CAS No. 22940-55-2

4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine

Cat. No.: B13744363
CAS No.: 22940-55-2
M. Wt: 357.5 g/mol
InChI Key: NLCBHXPETNNAGX-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the piperidine derivative with the ethanone moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and piperidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-piperidinone: Similar structure but lacks the sulfonyl group.

    1-(4-Methylphenyl)sulfonyl-2-piperidinone: Similar but with a different substitution pattern on the piperidine ring.

    3-Phenylpiperidine: Lacks the sulfonyl and ethanone groups.

Uniqueness: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is unique due to the combination of its sulfonyl, phenyl, and piperidine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

22940-55-2

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone

InChI

InChI=1S/C20H23NO3S/c1-16-9-11-19(12-10-16)25(23,24)21-14-6-13-20(15-21,17(2)22)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3

InChI Key

NLCBHXPETNNAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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